2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Description
2-Benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,2,3-triazole moiety. The oxadiazole ring is substituted at the 2-position with a benzyl group, while the triazole ring is substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methoxymethyl group. Comparisons with structurally similar compounds, however, provide insights into its possible properties and applications .
Properties
IUPAC Name |
2-benzyl-5-[1-(4-fluorophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-26-12-16-18(22-24-25(16)15-9-7-14(20)8-10-15)19-23-21-17(27-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZUGBBFMJZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor could be 4-fluorophenyl azide, and the alkyne could be methoxymethyl acetylene.
Oxadiazole Ring Formation: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative. In this case, benzyl hydrazide could react with a suitable carboxylic acid derivative to form the oxadiazole ring.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole rings. This can be achieved through various coupling reactions, such as using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high efficiency.
Catalysts: Using catalysts to speed up the reactions and improve yields.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Compounds with oxadiazole and triazole structures have demonstrated significant antimicrobial properties. Studies show that derivatives of this compound can effectively inhibit the growth of various bacterial strains and fungi.
Anticancer Properties
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown the ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and causing cell cycle arrest.
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound, suggesting it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were observed, suggesting a mechanism involving programmed cell death.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential compared to control antibiotics.
Mechanism of Action
The mechanism of action of 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s dual heterocyclic architecture (oxadiazole-triazole) is shared with several bioactive analogs. Key structural variations among similar compounds include differences in substituents on the oxadiazole and triazole rings, which influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The methoxymethyl group on the target compound’s triazole may enhance solubility compared to methyl or halogen substituents .
- Fluorophenyl substituents (common in analogs) contribute to bioavailability and resistance to oxidative metabolism .
- Dual heterocycles (oxadiazole-triazole) are associated with diverse bioactivities, including antimicrobial and cytotoxic effects .
Table 2: Reported Bioactivities of Structural Analogs
Physicochemical and Crystallographic Properties
- Crystal Packing : Fluorophenyl-substituted triazoles (e.g., compounds 4 and 5 in ) exhibit isostructural triclinic packing with planar molecular conformations. The target compound’s methoxymethyl group may introduce steric hindrance, altering packing efficiency.
- Solubility : Methoxymethyl and benzyl groups likely improve solubility in polar aprotic solvents (e.g., DMF) compared to halogenated analogs .
Biological Activity
2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves the reaction of various precursors including benzylamine and triazole derivatives. The synthetic routes often emphasize high yields and purity, as evidenced by research indicating successful methodologies that yield the compound with over 95% purity .
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole have been tested against various bacterial strains. The results indicated potent activity against Mycobacterium tuberculosis and other pathogens with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values reported for these cell lines were approximately 27.3 µM for MCF-7 and 6.2 µM for HCT-116, suggesting that this compound may serve as a potential lead in cancer therapy .
The biological mechanisms through which 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole exerts its effects are still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in cell division and microbial metabolism.
Case Studies
Q & A
Q. What synthetic strategies are employed to prepare 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-fluoroaniline derivatives and propargyl methoxymethyl ether.
- Step 2 : Coupling the triazole intermediate with a benzyl-substituted oxadiazole precursor. Phosphorous oxychloride (POCl₃) is often used for cyclization under reflux conditions (e.g., 120°C in anhydrous DMF) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard methods for isolating the final compound.
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm; fluorophenyl signals at δ 7.2–7.8 ppm). IR spectroscopy identifies functional groups (C=N stretch at ~1600 cm⁻¹; C-F at ~1220 cm⁻¹) .
- Elemental Analysis : Matching experimental C, H, N, and F percentages with theoretical values (e.g., C: 62.3%, H: 4.5%, N: 18.9%) to confirm purity .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 435.12) .
Q. What are the recommended storage conditions to maintain stability?
- Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the methoxymethyl group or oxidation of the triazole ring.
- Avoid exposure to moisture and acidic/basic conditions, as the oxadiazole core is susceptible to ring-opening reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays involving this compound?
Example Scenario : Discrepancies in IC₅₀ values across enzyme inhibition studies.
- Troubleshooting Steps :
- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments in triplicate.
Q. What methodologies are used to determine the compound’s physicochemical properties (e.g., logP, pKa)?
- logP : Reverse-phase HPLC (C18 column) with reference standards (e.g., n-octanol/water partitioning) .
- pKa : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH). The oxadiazole nitrogen exhibits a pKa ~3.5–4.0, while the triazole proton is ~8.2–8.7 .
Table 1 : Representative pKa Values in Different Solvents
| Solvent | pKa (Oxadiazole) | pKa (Triazole) |
|---|---|---|
| Isopropyl alcohol | 3.8 | 8.5 |
| Acetone | 4.1 | 8.7 |
| DMF | 3.6 | 8.3 |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (low), and CYP450 inhibition risk (CYP3A4: moderate).
- QSAR Studies : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with solubility and metabolic stability. Methoxymethyl groups enhance solubility but may increase glucuronidation .
Q. What strategies mitigate degradation during in vitro assays?
- Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic conditions (pH < 3) or enzymatic cleavage by esterases.
- Stabilization Methods :
Q. How can researchers validate target specificity in complex biological systems?
Q. What analytical techniques quantify trace impurities in synthesized batches?
Q. How do structural modifications impact the compound’s bioactivity?
- Case Study : Replacing the methoxymethyl group with a hydroxymethyl moiety reduces metabolic stability but increases water solubility.
- Design Approach :
Table 2 : Activity of Structural Analogs
| Substituent | IC₅₀ (Target Enzyme) | Solubility (mg/mL) |
|---|---|---|
| Methoxymethyl (original) | 0.45 µM | 0.8 |
| Hydroxymethyl | 0.52 µM | 1.5 |
| Ethoxymethyl | 0.60 µM | 0.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
